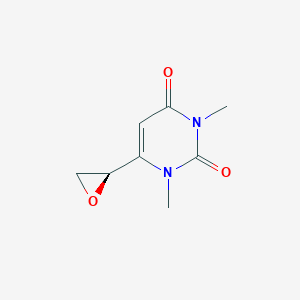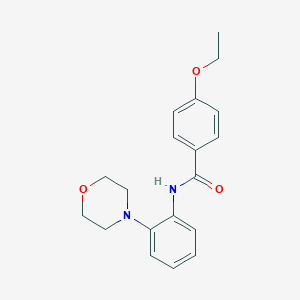![molecular formula C17H17BrN2O2 B238429 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is a member of the benzamide class of compounds and has been found to have significant biological activity.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity through the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of their growth. The compound has also been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of novel anti-cancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several potential future directions for the research on 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide. One possible direction is to explore its use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 3-amino-N-(3-bromo-phenyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to have significant anti-cancer activity, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Formule moléculaire |
C17H17BrN2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
3-bromo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
POYFTMVNLIUIRE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

